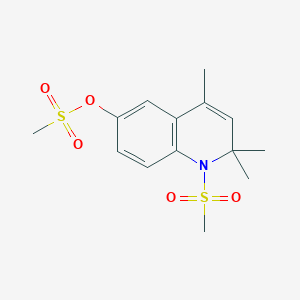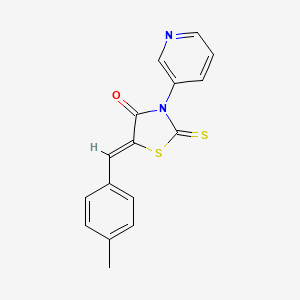![molecular formula C28H32N4O4S B11652558 (6Z)-6-{3-ethoxy-4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11652558.png)
(6Z)-6-{3-ethoxy-4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto (6Z)-6-{3-etoxi-4-[2-(3-etil-5-metilfenoxi)etoxi]bencilideno}-5-imino-2-propil-5,6-dihidro-7H-[1,3,4]tiadiazolo[3,2-a]pirimidin-7-ona es una molécula orgánica compleja con posibles aplicaciones en diversos campos científicos. Este compuesto presenta una estructura única que incluye un núcleo de tiadiazolo[3,2-a]pirimidin-7-ona, que es conocido por su actividad biológica y posibles usos terapéuticos.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (6Z)-6-{3-etoxi-4-[2-(3-etil-5-metilfenoxi)etoxi]bencilideno}-5-imino-2-propil-5,6-dihidro-7H-[1,3,4]tiadiazolo[3,2-a]pirimidin-7-ona típicamente involucra múltiples pasos:
Formación del Núcleo de Tiadiazolo[3,2-a]pirimidin-7-ona: Este paso implica la ciclización de precursores apropiados en condiciones ácidas o básicas para formar el sistema de anillo de tiadiazolo[3,2-a]pirimidin-7-ona.
Reacciones de Sustitución:
Formación de Bencilideno: La parte bencilideno se introduce a través de una reacción de condensación entre un aldehído y la amina correspondiente.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo para un mejor control de las condiciones de reacción y la ampliación de las reacciones a volúmenes industriales.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los grupos etilo y etoxi, lo que lleva a la formación de aldehídos o ácidos carboxílicos.
Reducción: Las reacciones de reducción pueden dirigirse al grupo imino, convirtiéndolo en una amina.
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrófila, lo que permite una mayor funcionalización.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH₄) o el hidruro de litio y aluminio (LiAlH₄) se utilizan típicamente.
Sustitución: Las reacciones de sustitución electrófila a menudo utilizan reactivos como halógenos (Cl₂, Br₂) o agentes de nitración (HNO₃).
Productos Principales
Oxidación: Aldehídos, ácidos carboxílicos.
Reducción: Aminas.
Sustitución: Derivados halogenados o nitrados.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite diversas reacciones de funcionalización, lo que lo convierte en un intermedio versátil.
Biología
La actividad biológica del núcleo de tiadiazolo[3,2-a]pirimidin-7-ona hace de este compuesto un candidato para el desarrollo de fármacos. Se puede estudiar su potencial como agente antimicrobiano, antiviral o anticancerígeno.
Medicina
En medicina, se pueden explorar los posibles efectos terapéuticos del compuesto. Su capacidad para interactuar con dianas biológicas lo convierte en un candidato prometedor para el desarrollo de nuevos fármacos.
Industria
En la industria, este compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o recubrimientos con mayor durabilidad o reactividad.
Mecanismo De Acción
El mecanismo de acción de (6Z)-6-{3-etoxi-4-[2-(3-etil-5-metilfenoxi)etoxi]bencilideno}-5-imino-2-propil-5,6-dihidro-7H-[1,3,4]tiadiazolo[3,2-a]pirimidin-7-ona implica su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas o receptores, inhibiendo o modulando su actividad. Esta interacción puede desencadenar una cascada de eventos bioquímicos, lo que lleva al efecto terapéutico deseado.
Comparación Con Compuestos Similares
Compuestos Similares
- (6E)-6-{4-[2-(3-etil-5-metilfenoxi)etoxi]bencilideno}-5-imino-2-propil-5,6-dihidro-7H-[1,3,4]tiadiazolo[3,2-a]pirimidin-7-ona
- (6Z)-2-Etil-6-{4-[2-(3-etil-5-metilfenoxi)etoxi]-3-metoxibencilideno}-5-imino-5,6-dihidro-7H-[1,3,4]tiadiazolo[3,2-a]pirimidin-7-ona
Singularidad
La singularidad de (6Z)-6-{3-etoxi-4-[2-(3-etil-5-metilfenoxi)etoxi]bencilideno}-5-imino-2-propil-5,6-dihidro-7H-[1,3,4]tiadiazolo[3,2-a]pirimidin-7-ona radica en su patrón de sustitución específico, que puede influir en su actividad biológica y reactividad química. La presencia de ambos grupos etoxi y etilo, junto con la parte bencilideno, proporciona un conjunto distinto de propiedades que se pueden aprovechar en diversas aplicaciones.
Propiedades
Fórmula molecular |
C28H32N4O4S |
|---|---|
Peso molecular |
520.6 g/mol |
Nombre IUPAC |
(6Z)-6-[[3-ethoxy-4-[2-(3-ethyl-5-methylphenoxy)ethoxy]phenyl]methylidene]-5-imino-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C28H32N4O4S/c1-5-8-25-31-32-26(29)22(27(33)30-28(32)37-25)16-20-9-10-23(24(17-20)34-7-3)36-12-11-35-21-14-18(4)13-19(6-2)15-21/h9-10,13-17,29H,5-8,11-12H2,1-4H3/b22-16-,29-26? |
Clave InChI |
NJNRPCHVXUEBJB-UAJGQANVSA-N |
SMILES isomérico |
CCCC1=NN2C(=N)/C(=C/C3=CC(=C(C=C3)OCCOC4=CC(=CC(=C4)CC)C)OCC)/C(=O)N=C2S1 |
SMILES canónico |
CCCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OCCOC4=CC(=CC(=C4)CC)C)OCC)C(=O)N=C2S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11652497.png)
![N-[3-(benzylamino)propyl]-6-[(E)-(hydroxyimino)methyl]pyridine-3-carboxamide](/img/structure/B11652502.png)

![3-chloro-4-[(2,4-dimethoxyphenyl)amino]-1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B11652522.png)

![N-[1-(4-bromophenyl)ethyl]-2-nitro-5-(piperidin-1-yl)aniline](/img/structure/B11652539.png)
![4-[(Z)-(2-ethyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 2-nitrobenzenesulfonate](/img/structure/B11652545.png)
![4-chloro-N-{2-[(2,4-dinitrophenyl)amino]ethyl}-N-(2-hydroxyethyl)benzenesulfonamide](/img/structure/B11652552.png)
![phenyl 2-[4-(acetyloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B11652554.png)
![6-Amino-4-(3-fluorophenyl)-3-phenyl-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile](/img/structure/B11652556.png)
![ethyl 4-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-diphenyl-1H-pyrrol-1-yl}benzoate](/img/structure/B11652557.png)
![2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B11652569.png)
